5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione
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Overview
Description
5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles.
Preparation Methods
The synthesis of 5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Chemical Reactions Analysis
5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrazonoyl chloride derivatives, potassium thiocyanate, and phenylisothiocyanate . The major products formed from these reactions are typically other thiadiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antimicrobial agent, with activity against various bacterial and fungal strains . Additionally, it has been investigated for its potential anticancer properties, as thiadiazole derivatives are known to disrupt DNA replication in cancer cells . In agriculture, it has been explored as a potential fungicide and insecticide .
Mechanism of Action
The mechanism of action of 5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to inhibit the replication of bacterial and cancer cells by interfering with DNA synthesis . The compound’s sulfur-containing groups are believed to play a crucial role in its biological activity, allowing it to form strong interactions with target enzymes and proteins .
Comparison with Similar Compounds
Similar compounds to 5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione include other 1,3,4-thiadiazole derivatives, such as 2-(methylsulfanyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole and ethyl 5-[(2,4-difluorophenyl)sulfanyl]-1,3,4-thiadiazole-2-carboxylate . These compounds share similar structural features and biological activities but may differ in their specific applications and potency. The unique combination of sulfur and nitrogen atoms in the thiadiazole ring contributes to the compound’s distinct chemical properties and biological activities .
Properties
CAS No. |
105488-88-8 |
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Molecular Formula |
C5H8N2S4 |
Molecular Weight |
224.4 g/mol |
IUPAC Name |
5-(2-methylsulfanylethylsulfanyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C5H8N2S4/c1-9-2-3-10-5-7-6-4(8)11-5/h2-3H2,1H3,(H,6,8) |
InChI Key |
HNOJIUVBYQPZLT-UHFFFAOYSA-N |
Canonical SMILES |
CSCCSC1=NNC(=S)S1 |
Origin of Product |
United States |
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